

Toxicological Profile of 3,5-Dichloroaniline: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Dichloroaniline (3,5-DCA) is a chemical intermediate primarily used in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Human exposure can occur in occupational settings through inhalation and dermal contact, as well as via environmental sources such as contaminated drinking water.[2] This document provides a comprehensive toxicological profile of 3,5-DCA, summarizing key data on its toxicity, outlining experimental protocols for its assessment, and visualizing its metabolic pathways and associated toxic mechanisms. The primary toxicological concerns associated with 3,5-DCA are hematotoxicity, specifically methemoglobinemia, and nephrotoxicity.[1][3] Its toxicity is largely mediated by metabolic activation to reactive intermediates.

Chemical and Physical Properties



Property	Value	Reference
CAS Number	626-43-7	[4]
Molecular Formula	C ₆ H ₅ Cl ₂ N	[4]
Molecular Weight	162.01 g/mol	[4]
Appearance	Colorless to yellow/brown solid	[1]
Melting Point	51-53 °C	[4]
Boiling Point	260 °C at 741 torr	[4]
Water Solubility	759 mg/L at 23 °C	[2]
log Kow	2.90	[2]

Toxicological Data Acute Toxicity

3,5-DCA is classified as toxic if swallowed, in contact with skin, or if inhaled.[5] The primary acute effect of dichloroanilines is the formation of methemoglobin, leading to cyanosis and other signs of hypoxia.[1] Among the dichloroaniline isomers, 3,5-DCA is considered the most potent nephrotoxicant in vivo and in vitro.[3][5]

Route	Species	Value	Classification	Reference
Oral	Rat	LD ₅₀ ≈ 250 mg/kg (estimated)	Toxic if swallowed	[6]
Dermal	Rabbit	LD ₅₀ < 1000 mg/kg (for DCA isomers)	Toxic in contact with skin	[1]
Inhalation	-	Data not available	Assumed toxic if inhaled	[6]

Genotoxicity



Existing data suggests that **3,5-dichloroaniline** is not mutagenic in the Ames test.

Assay	System	Metabolic Activation	Result	Reference
Bacterial				
Reverse	Salmonella	With and without	Negative	[7]
Mutation (Ames	typhimurium	S9		[7]
Test)				

Carcinogenicity

There is conflicting information regarding the carcinogenicity of **3,5-dichloroaniline**, and it is not consistently listed as a carcinogen by major regulatory agencies such as IARC, NTP, or OSHA.[6] However, some sources suggest that the EPA has considered it to be a carcinogen. [5] Further clarification from definitive long-term bioassays is needed to make a conclusive determination.

Reproductive and Developmental Toxicity

Limited data is available specifically for the reproductive and developmental toxicity of **3,5-dichloroaniline**. Studies on the related compound, 3,4-dichloroaniline, have established a No-Observed-Adverse-Effect Level (NOAEL) for maternal toxicity at 5 mg/kg bw/day and for developmental toxicity at 25 mg/kg bw/day in rats.[1] Due to the lack of specific data for 3,5-DCA, a conclusive assessment of its reproductive and developmental hazards cannot be made at this time.

Mechanisms of Toxicity

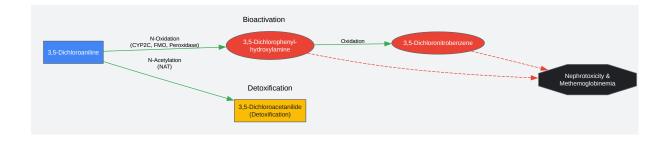
The toxicity of 3,5-DCA is primarily driven by its metabolic activation into reactive intermediates.

Metabolic Activation and Detoxification

The main pathway for bioactivation is N-oxidation, which is catalyzed by multiple enzyme systems including Cytochrome P450 (CYP) enzymes (specifically the CYP2C family), Flavin-containing monooxygenases (FMOs), and peroxidases.[3][8] This process leads to the formation of toxic metabolites such as 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-



dichloronitrobenzene (3,5-DCNB).[9] 3,5-DCPHA is a potent nephrotoxicant.[9] N-acetylation of 3,5-DCA to form 3,5-dichloroacetanilide (3,5-DCAA) is considered a detoxification pathway.[9]



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Metabolic activation and detoxification of **3,5-dichloroaniline**.

Cellular Toxicity

The reactive metabolites of 3,5-DCA can lead to cellular damage through various mechanisms. 3,5-Dichlorophenylhydroxylamine is a potent oxidizing agent that can induce methemoglobinemia by oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it unable to transport oxygen. In the kidneys, these reactive metabolites can cause direct cytotoxicity to renal cells, leading to nephrotoxicity. While oxidative stress has been investigated, its role in 3,5-DCA-induced cytotoxicity is not considered significant.[3]

Experimental Protocols Ames Test for Mutagenicity (OECD 471)

This protocol outlines the general procedure for assessing the mutagenic potential of 3,5-DCA using the Salmonella typhimurium reverse mutation assay.

1. Strain Preparation:



- Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
- Grow overnight cultures of each bacterial strain in nutrient broth at 37°C with shaking.
- 2. Metabolic Activation (S9 Mix):
- Prepare an S9 fraction from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254).
- Prepare the S9 mix containing the S9 fraction, buffer, and necessary cofactors (e.g., NADP+, glucose-6-phosphate). Keep the S9 mix on ice.
- 3. Plate Incorporation Assay:
- To 2 mL of molten top agar (kept at 45°C), add:
 - 0.1 mL of the overnight bacterial culture.
 - 0.1 mL of the test solution of 3,5-DCA at various concentrations (dissolved in a suitable solvent like DMSO).
 - 0.5 mL of S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).
- Vortex the mixture briefly and pour it onto a minimal glucose agar plate.
- Allow the top agar to solidify.
- 4. Incubation and Scoring:
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

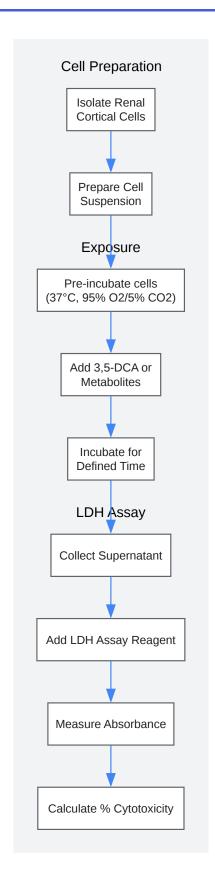
In Vitro Cytotoxicity Assay in Isolated Renal Cells



This protocol describes a method to assess the nephrotoxic potential of 3,5-DCA and its metabolites using lactate dehydrogenase (LDH) release as an indicator of cell death.

- 1. Isolation of Renal Cortical Cells:
- Isolate renal cortical cells from male Fischer 344 rats.
- Prepare a suspension of isolated renal cortical cells (IRCC) at a concentration of approximately 4 million cells/mL in a suitable buffer (e.g., Krebs-Henseleit buffer).
- 2. Experimental Setup:
- Pre-incubate the cell suspension in flasks for 5 minutes at 37°C under an atmosphere of 95% oxygen/5% carbon dioxide.
- Expose the cells to various concentrations of 3,5-DCA or its metabolites (dissolved in a vehicle like DMSO) for a defined period (e.g., up to 120 minutes).[8]
- Include appropriate controls: vehicle control, positive control (a known cytotoxicant), and untreated cells.
- 3. LDH Release Assay:
- At the end of the incubation period, collect samples of the cell suspension.
- Centrifuge the samples to separate the cells from the supernatant.
- Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit. This typically involves a coupled enzymatic reaction that results in the formation of a colored formazan product.
- Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a plate reader.
- Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent like Triton X-100).





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General workflow for an in vitro cytotoxicity assessment.



Conclusion

3,5-Dichloroaniline exhibits significant acute toxicity, with methemoglobinemia and nephrotoxicity being the primary concerns. Its toxicity is intrinsically linked to its metabolic bioactivation, primarily through N-oxidation by CYP2C, FMO, and peroxidase enzymes, to form reactive metabolites. While genotoxicity appears to be low based on Ames test data, significant data gaps remain, particularly concerning its carcinogenic, reproductive, and developmental toxicity. Further research is warranted to fully characterize these aspects of its toxicological profile and to establish definitive safe exposure limits. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals involved in the safety assessment and development of compounds structurally related to 3,5-DCA.

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